molecular formula C15H12N6O2 B11047898 7-Amino-1,3-dimethyl-2,4-dioxo-5-(pyridin-4-yl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile

7-Amino-1,3-dimethyl-2,4-dioxo-5-(pyridin-4-yl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B11047898
M. Wt: 308.29 g/mol
InChI Key: PEXAJLNBTKQXRO-UHFFFAOYSA-N
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Description

7-AMINO-1,3-DIMETHYL-2,4-DIOXO-5-(PYRIDIN-4-YL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBONITRILE is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-AMINO-1,3-DIMETHYL-2,4-DIOXO-5-(PYRIDIN-4-YL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBONITRILE can be achieved through a one-pot three-component reaction. This involves the cyclocondensation of aromatic benzaldehydes, malononitrile, and barbituric acid in ethanol at room temperature using a SnO2/SiO2 nanocomposite as a catalyst . This method is efficient, providing high yields and a simple workup procedure.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of heterogeneous catalysts like SnO2/SiO2 allows for easy recovery and reusability, making the process cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

7-AMINO-1,3-DIMETHYL-2,4-DIOXO-5-(PYRIDIN-4-YL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve solvents like ethanol or water-ethanol mixtures .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different pyrimidine derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

7-AMINO-1,3-DIMETHYL-2,4-DIOXO-5-(PYRIDIN-4-YL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-AMINO-1,3-DIMETHYL-2,4-DIOXO-5-(PYRIDIN-4-YL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

  • 7-amino-2,4-dioxo-5-phenyl-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile
  • 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile

Uniqueness

Compared to similar compounds, 7-AMINO-1,3-DIMETHYL-2,4-DIOXO-5-(PYRIDIN-4-YL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBONITRILE is unique due to its specific structural features, such as the presence of the pyridin-4-yl group.

Properties

Molecular Formula

C15H12N6O2

Molecular Weight

308.29 g/mol

IUPAC Name

7-amino-1,3-dimethyl-2,4-dioxo-5-pyridin-4-ylpyrido[2,3-d]pyrimidine-6-carbonitrile

InChI

InChI=1S/C15H12N6O2/c1-20-13-11(14(22)21(2)15(20)23)10(8-3-5-18-6-4-8)9(7-16)12(17)19-13/h3-6H,1-2H3,(H2,17,19)

InChI Key

PEXAJLNBTKQXRO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=C(C(=N2)N)C#N)C3=CC=NC=C3)C(=O)N(C1=O)C

Origin of Product

United States

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